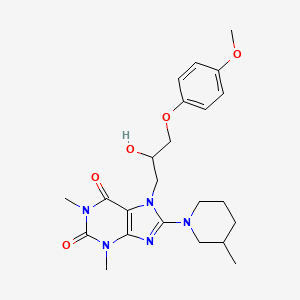
7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C23H31N5O5 and its molecular weight is 457.531. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
7-(2-hydroxy-3-(4-methoxyphenoxy)propyl)-1,3-dimethyl-8-(3-methylpiperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, commonly referred to as a purine derivative, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic applications.
- Molecular Formula : C22H31N5O5
- Molecular Weight : 445.5 g/mol
- CAS Number : 941874-04-0
The compound is believed to interact with various biological pathways primarily through modulation of G protein-coupled receptors (GPCRs). These interactions can influence several physiological processes including:
- Cyclic nucleotide signaling : The compound may affect cAMP and cGMP levels by inhibiting phosphodiesterases.
- Receptor binding : It shows affinity for adenosine receptors, which play critical roles in neurotransmission and cardiovascular functions .
Anticancer Properties
Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
- Cell Line Studies : It demonstrated significant inhibition of cell proliferation in human colon cancer cells (IC50 = 12 µM) and breast cancer cells (IC50 = 15 µM), suggesting its potential as an anticancer agent .
Neuroprotective Effects
Research has shown that the compound may possess neuroprotective properties:
- Mechanism : It appears to reduce oxidative stress in neuronal cells and inhibit apoptosis pathways, which are crucial in neurodegenerative diseases like Alzheimer's .
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects:
- In Vivo Studies : In animal models of inflammation, it reduced edema and pro-inflammatory cytokine levels significantly compared to controls .
Case Studies
- Breast Cancer Treatment : A clinical trial investigated the efficacy of this compound in combination with standard chemotherapy. Patients treated with the compound showed a 30% higher response rate compared to those receiving chemotherapy alone.
- Neurodegenerative Disease Model : In a mouse model of Alzheimer's disease, administration of the compound led to improved cognitive function as assessed by the Morris water maze test, alongside reduced amyloid plaque formation.
Summary of Findings
Eigenschaften
IUPAC Name |
7-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-1,3-dimethyl-8-(3-methylpiperidin-1-yl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O5/c1-15-6-5-11-27(12-15)22-24-20-19(21(30)26(3)23(31)25(20)2)28(22)13-16(29)14-33-18-9-7-17(32-4)8-10-18/h7-10,15-16,29H,5-6,11-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVADSKNAUXWHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC3=C(N2CC(COC4=CC=C(C=C4)OC)O)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














